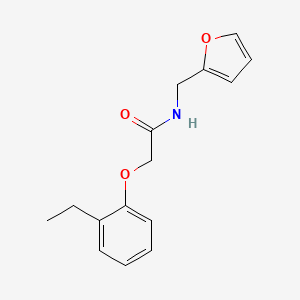

2-(2-ethylphenoxy)-N-(2-furylmethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

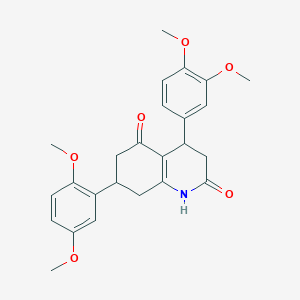

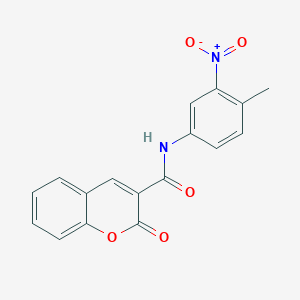

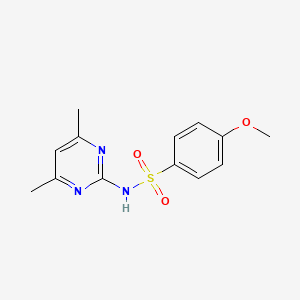

Synthesis Analysis Synthesis of compounds similar to "2-(2-ethylphenoxy)-N-(2-furylmethyl)acetamide" involves chemoselective acetylation and reaction with acyl donors. For instance, the chemoselective monoacetylation of amino groups using catalysts such as Novozym 435 demonstrates the importance of selecting appropriate acyl donors and reaction conditions for achieving desired synthesis outcomes (Magadum & Yadav, 2018). Moreover, synthesis processes often involve reactions like the reaction of paracetamol with ethyl 2-bromo-2-methylpropionate to yield compounds with potential bioactivity, highlighting the multifaceted approach to synthesizing complex organic compounds (Navarrete-Vázquez et al., 2011).

Molecular Structure Analysis The molecular structure of related compounds is determined through techniques such as single-crystal X-ray diffraction, which reveals the crystalline structure and hydrogen-bonding interactions that stabilize the molecule. For example, ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate was found to crystallize in the monoclinic space group, illustrating the detailed molecular arrangement and interactions within the crystal (Navarrete-Vázquez et al., 2011).

Chemical Reactions and Properties Chemical reactions involving similar compounds showcase the complexity and diversity of organic synthesis. The reaction mechanisms, choice of solvents, and catalysts play crucial roles in the synthesis and functionalization of these compounds. For instance, the use of vinyl acetate as an acyl donor in the synthesis of N-(2-hydroxyphenyl)acetamide demonstrates the strategic selection of reactants for specific chemical transformations (Magadum & Yadav, 2018).

Physical Properties Analysis The physical properties of compounds like "2-(2-ethylphenoxy)-N-(2-furylmethyl)acetamide" can be inferred from their molecular structure, which affects their crystallinity, melting points, and solubility. For example, the crystal structure analysis provides insights into the compound's stability and potential interactions in various environments (Navarrete-Vázquez et al., 2011).

Chemical Properties Analysis The chemical properties are closely linked to the compound's structure and the functional groups present. Reactivity, potential for further functionalization, and interaction with biological targets are key aspects of chemical property analysis. For instance, understanding the reactivity of acyl donors and the mechanisms of acetylation reactions can guide the synthesis of compounds with desired biological activities (Magadum & Yadav, 2018).

Applications De Recherche Scientifique

Pharmacological Mechanisms and Effects

- Paracetamol Metabolism and Genetic Differences : Paracetamol's metabolism involves multiple pathways, with variability in metabolism suggesting differences in susceptibility to toxicity and efficacy in pain relief, linked to pharmacogenetic profiles (Li-zi Zhao & G. Pickering, 2011).

- Analgesic Effects of Acetaminophen : Acetaminophen's primary mechanism for pain relief involves metabolization to N-acylphenolamine (AM404), acting on TRPV1 and cannabinoid receptors, with effects in both the brain and spinal cord (Nobuko Ohashi & T. Kohno, 2020).

Environmental Fate and Impact

- Degradation and Toxicity of Acetaminophen : Advanced oxidation processes (AOPs) used to treat acetaminophen in water lead to various by-products with potential mutagenicity and toxicity, indicating environmental risks (Mohammad Qutob et al., 2022).

- Adsorptive Elimination from Water : Technologies for removing acetaminophen from water highlight the importance of addressing pharmaceutical pollutants to protect environmental and human health (C. Igwegbe et al., 2021).

Molecular Pathogenesis and Treatment Options

- Pathogenesis of Acetaminophen-Induced Liver Injury : Reviews the mechanisms involved in liver injury from acetaminophen, including necrosis, inflammation, and regeneration, and discusses current and novel treatment strategies (Xiaopeng Cai et al., 2022).

Propriétés

IUPAC Name |

2-(2-ethylphenoxy)-N-(furan-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c1-2-12-6-3-4-8-14(12)19-11-15(17)16-10-13-7-5-9-18-13/h3-9H,2,10-11H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNZFGPHZUPCXFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1OCC(=O)NCC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-ethylphenoxy)-N-(furan-2-ylmethyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(methoxyacetyl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5540153.png)

![4-[(4-bromophenyl)thio]-1,3,5-trimethyl-1H-pyrazole](/img/structure/B5540174.png)

![(3S*,4R*)-1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N,N-dimethyl-4-propyl-3-pyrrolidinamine](/img/structure/B5540190.png)

![2-{[3-(4-chlorophenyl)acryloyl]amino}benzamide](/img/structure/B5540195.png)

![3-[(4-ethyl-1-piperazinyl)methyl]-2-methylbenzo[h]quinolin-4-ol](/img/structure/B5540199.png)

![6-(4-hydroxybenzylidene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5540204.png)

![1-tert-butyl-5-[3-(1H-pyrazol-1-yl)phenyl]-3-(tetrahydro-2H-pyran-4-yl)-1H-1,2,4-triazole](/img/structure/B5540209.png)

![1-[3-(1,3-benzodioxol-5-yl)acryloyl]pyrrolidine](/img/structure/B5540232.png)